Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

aldose reductase diabetic complications triazole inhibitors

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate belongs to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thioether class, combining a 1,2,4-triazole core with a thioether-linked isopropyl acetate side chain. The compound is currently listed as a rare screening compound (AldrichCPR collection) with no analytical data provided, indicating its status as an emerging chemical entity within early-stage research programmes.

Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
CAS No. 573972-00-6
Cat. No. B12011789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
CAS573972-00-6
Molecular FormulaC14H18N4O2S
Molecular Weight306.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C
InChIInChI=1S/C14H18N4O2S/c1-9(2)20-12(19)8-21-14-17-16-13(18(14)15)11-6-4-10(3)5-7-11/h4-7,9H,8,15H2,1-3H3
InChIKeyISRTUDDHBRIGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate (CAS 573972-00-6): A Rare 1,2,4-Triazole Scaffold for Early Discovery


Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate belongs to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thioether class, combining a 1,2,4-triazole core with a thioether-linked isopropyl acetate side chain [1]. The compound is currently listed as a rare screening compound (AldrichCPR collection) with no analytical data provided, indicating its status as an emerging chemical entity within early-stage research programmes .

Why Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate Cannot Be Replaced by Generic Analogs


Within the 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio] series, even minor structural modifications produce large shifts in biological activity: aldose reductase (AR) inhibitory Ki values span from 0.04 µM to >10 µM depending solely on the terminal amide substituent [1]. The isopropyl ester functionality occupies a distinct chemical space, modulating hydrogen-bond capacity, lipophilicity (XLogP3 = 2.8), and metabolic stability relative to the more polar acetamide, free acid, or thiol analogs, invalidating any assumption of equipotency and demanding compound-specific evaluation [2].

Quantitative Differentiation Evidence for Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate


Aldose Reductase Inhibitory Scaffold Potential

The closest biologically characterized analog, 2-[(4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio]-N-(5-nitrothiazol-2-yl)acetamide (Compound 12), inhibited AR with a Ki of 0.04 ± 0.01 µM, markedly superior to quercetin (Ki = 5.66 ± 0.66 µM) [1]. While Compound 12 bears an N-(5-nitrothiazol-2-yl)acetamide terminus, the target compound presents an isopropyl ester, providing a distinct physicochemical profile suitable for parallel optimization of potency and drug-like properties.

aldose reductase diabetic complications triazole inhibitors

Physicochemical Differentiation from Acetamide Analogs

The isopropyl ester derivative exhibits a computed XLogP3 of 2.8, one hydrogen bond donor (HBD), and six hydrogen bond acceptors (HBA) [1]. In contrast, acetamide-terminal analogs such as Compound 12 contain additional HBD/HBA functionalities (amide NH and nitro groups), leading to higher polarity. The lower HBD count and moderate lipophilicity of the isopropyl ester may enhance passive membrane permeability and reduce efflux susceptibility, properties critical for CNS or intracellular targets.

drug-likeness lipophilicity permeability

Acquisition Exclusivity as a Rare Chemical Entity

The compound is cataloged exclusively within Sigma-Aldrich's AldrichCPR portfolio and is sold 'as-is' without analytical data or purity guarantees . By contrast, many acetamide analogs (e.g., the parent 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, CAS 13229-01-1) are widely available from multiple vendors with defined purity specifications . This exclusive listing implies limited commercial availability and may necessitate custom synthesis or early supplier engagement.

chemical procurement rare chemicals AldrichCPR

Cytotoxic Activity of the 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Scaffold

4-Amino-5-substituted-1,2,4-triazole-3-thiol derivatives have demonstrated cytotoxicity against MCF-7 breast cancer cells. The 2,4-dichloro analog B4 exhibited an IC50 of 20.35 µM, approaching the activity of cisplatin (IC50 = 12.06 µM) [1]. Additionally, triazole-thiol conjugates with pyrrolidine carboxamides displayed moderate heparanase inhibitory activity and good cytotoxicity across multiple cancer cell lines [2]. These data support the broader anticancer potential of the scaffold.

cytotoxicity anticancer MCF-7

Optimal Application Scenarios for Isopropyl ((4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate


Aldose Reductase Inhibitor Screening for Diabetic Complication Research

The scaffold's demonstrated AR inhibitory potential (analog Ki = 0.04 µM) supports deploying this isopropyl ester in AR inhibition assays to explore SAR around the ester terminus, with the goal of identifying candidates that mitigate sorbitol accumulation in insulin-independent tissues [1].

Anticancer Lead Optimization via Cytotoxicity Profiling

Given the class-level cytotoxicity against MCF-7 cells (scaffold analog IC50 = 20.35 µM) and heparanase inhibitory activity, this compound can serve as a starting point for synthesizing focused libraries aimed at improving potency and selectivity against cancer cell lines [1].

Physicochemical Property-Driven Drug Design

The favorable computed properties (XLogP3 = 2.8, low HBD count) make this compound suitable for permeability and metabolic stability assays, particularly for programmes targeting CNS or intracellular proteins where balanced lipophilicity is critical [1].

Combinatorial Chemistry and Library Synthesis

The isopropyl ester serves as a versatile intermediate for generating diverse amide, hydrazide, or heterocyclic libraries through ester aminolysis or transesterification, expanding the chemical space around the 1,2,4-triazole core for high-throughput screening [1].

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